molecular formula C16H15F2N3O3S B2374369 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline CAS No. 2189710-51-6

7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2374369
CAS No.: 2189710-51-6
M. Wt: 367.37
InChI Key: FJDGMMKBEJIVNP-UHFFFAOYSA-N
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Description

7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with difluoro groups and a pyrimidine ring with a methylsulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for reagent addition and temperature control ensures consistency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base to facilitate the process.

Major Products

The major products formed from these reactions include various quinoline and pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

Medicine

The compound is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals, particularly in the treatment of diseases where quinoline and pyrimidine derivatives have shown efficacy.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The quinoline and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. The difluoro and methylsulfonyl groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.

Uniqueness

What sets 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline apart is its dual functionality, combining the properties of both quinoline and pyrimidine derivatives. This dual functionality allows for a broader range of applications and enhances its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c1-9-8-19-16(25(2,23)24)20-13(9)15(22)21-7-3-4-10-5-6-11(17)12(18)14(10)21/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDGMMKBEJIVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)N2CCCC3=C2C(=C(C=C3)F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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